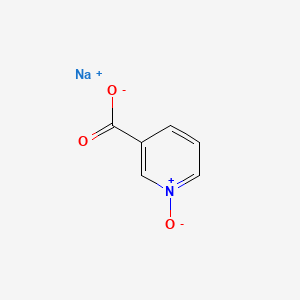
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to a precursor compound.
Alkylation: Addition of a methyl group.
Chlorination: Introduction of a chlorine atom.
Cyclization: Formation of the indazole ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the nitro group to an amine group.
Substitution: Halogen substitution reactions might replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, indazole derivatives interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
類似化合物との比較
Similar Compounds
1-Methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole: Lacks the chlorine atom.
5-Chloro-1-methyl-1H-indazole: Lacks the nitro and propenyl groups.
3-(2-Nitro-1-propen-1-yl)-1H-indazole: Lacks the methyl and chlorine atoms.
Uniqueness
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in other similar compounds.
特性
分子式 |
C11H10ClN3O2 |
|---|---|
分子量 |
251.67 g/mol |
IUPAC名 |
5-chloro-1-methyl-3-[(E)-2-nitroprop-1-enyl]indazole |
InChI |
InChI=1S/C11H10ClN3O2/c1-7(15(16)17)5-10-9-6-8(12)3-4-11(9)14(2)13-10/h3-6H,1-2H3/b7-5+ |
InChIキー |
OBQZQHVVRSGZCO-FNORWQNLSA-N |
異性体SMILES |
C/C(=C\C1=NN(C2=C1C=C(C=C2)Cl)C)/[N+](=O)[O-] |
正規SMILES |
CC(=CC1=NN(C2=C1C=C(C=C2)Cl)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)


![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)


![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
